

#### The Function of CJC-1295: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB-1295   |           |
| Cat. No.:            | B15137770 | Get Quote |

Executive Summary: CJC-1295 is a synthetic analogue of Growth Hormone-Releasing Hormone (GHRH) engineered for enhanced stability and a prolonged duration of action.[1] Its primary function is to stimulate the synthesis and secretion of endogenous growth hormone (GH) from the anterior pituitary gland.[2][3] This is achieved through specific binding to GHRH receptors, initiating a well-defined intracellular signaling cascade.[4] The most notable structural modification of CJC-1295 is the inclusion of the Drug Affinity Complex (DAC), which facilitates covalent binding to serum albumin, extending the peptide's half-life from minutes to several days.[5][6] This results in sustained, dose-dependent increases in circulating GH and, consequently, Insulin-Like Growth Factor 1 (IGF-1) levels.[7][8] This document provides a detailed overview of the molecular mechanisms, pharmacokinetics, pharmacodynamics, and key experimental findings related to CJC-1295 for researchers, scientists, and drug development professionals.

## Introduction to GHRH and the Need for Long-Acting Analogues

Growth Hormone-Releasing Hormone (GHRH) is a hypothalamic peptide that plays a critical role in regulating the synthesis and pulsatile release of growth hormone from somatotroph cells in the anterior pituitary.[9][10] The therapeutic application of native GHRH is significantly limited by its very short plasma half-life of approximately 7 minutes, due to rapid enzymatic degradation, primarily by dipeptidyl peptidase-4 (DPP-4).[11] This pharmacokinetic limitation necessitates frequent administration to achieve a therapeutic effect. To overcome this, long-acting GHRH analogues, such as CJC-1295, were developed.[1] By modifying the peptide structure to resist enzymatic cleavage and extend its circulation time, CJC-1295 provides a



more stable and sustained stimulus to the pituitary, making it a valuable agent for investigating the GH/IGF-1 axis.[1][12]

# Molecular Structure and the Drug Affinity Complex (DAC)

CJC-1295 is a 30-amino acid peptide analogue of the first 29 amino acids of human GHRH (GHRH(1-29)).[6][13] Its structure incorporates four key amino acid substitutions to enhance stability and prevent DPP-4 degradation.[11]

The most critical modification is the inclusion of the Drug Affinity Complex (DAC) at the C-terminus.[14] The DAC component consists of a lysine residue linked to a reactive chemical, maleimidoproprionic acid (MPA).[15] This MPA group allows CJC-1295 to form a stable, covalent bond with the free thiol group on circulating serum albumin after administration.[14] This bioconjugation is the primary reason for the peptide's dramatically extended half-life.[6]

There are two primary forms of the peptide discussed in research:

- CJC-1295 with DAC: The long-acting form that binds to albumin.[16]
- CJC-1295 without DAC (also known as Modified GRF 1-29): A version that lacks the DAC component and therefore has a much shorter half-life of around 30 minutes.[3][17]

## Mechanism of Action GHRH Receptor Binding and Intracellular Signaling

The primary mechanism of action for CJC-1295 is its function as a GHRH receptor agonist.[18] The process unfolds through the following steps:

- Receptor Binding: CJC-1295 selectively binds to the Growth Hormone-Releasing Hormone Receptor (GHRH-R) on the surface of somatotroph cells in the anterior pituitary.[4][19] The GHRH-R is a G-protein coupled receptor (GPCR).[20]
- G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.[20]



- Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the membrane-bound enzyme adenylyl cyclase.[4]
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP), a secondary messenger.[5][11]
- Protein Kinase A (PKA) Activation: The elevated intracellular cAMP levels activate Protein Kinase A (PKA).[4][5]
- Downstream Effects: PKA activation leads to the phosphorylation of various downstream targets, including transcription factors that increase the expression of the GH gene and proteins involved in the synthesis and exocytosis of GH-containing secretory vesicles.[4][13]

This signaling cascade results in the pulsatile release of stored GH into the bloodstream.[1][5]



Click to download full resolution via product page

**Figure 1.** Intracellular signaling pathway of CJC-1295 in pituitary somatotrophs.

#### **Mechanism of Extended Half-Life via Albumin Binding**

The DAC modification is central to the pharmacokinetic profile of CJC-1295. Human serum albumin is the most abundant protein in plasma and has a long half-life, making it an ideal carrier for extending the circulation time of therapeutic agents.[21] The process is as follows:

#### Foundational & Exploratory





- Administration: CJC-1295 with DAC is administered subcutaneously and absorbed into the bloodstream.
- Bioconjugation: In the bloodstream, the maleimide group of the DAC moiety on CJC-1295 forms a stable, covalent bond with a free thiol group on serum albumin.[14][15]
- Protection and Reduced Clearance: This large bioconjugate is protected from enzymatic degradation and is too large for rapid renal clearance.[6] This effectively sequesters the peptide in circulation.
- Sustained Action: The bound CJC-1295 retains its ability to interact with GHRH receptors, providing a sustained, long-lasting stimulus for GH release.[6]





Click to download full resolution via product page

Figure 2. Logical workflow of CJC-1295 DAC's extended half-life mechanism.

### **Pharmacokinetics and Pharmacodynamics**

Clinical studies in healthy adults have provided key quantitative data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of CJC-1295 with DAC.[7][8]

#### **Pharmacokinetics**



The defining pharmacokinetic feature of CJC-1295 with DAC is its long half-life, which is a direct result of its binding to serum albumin.

| Parameter               | Value                                     | Citation |
|-------------------------|-------------------------------------------|----------|
| Route of Administration | Subcutaneous                              | [7][8]   |
| Estimated Half-Life     | 5.8 - 8.1 days                            | [7][8]   |
| Mechanism of Extension  | Covalent binding to serum albumin via DAC | [5][6]   |

Table 1. Pharmacokinetic Parameters of CJC-1295 with DAC.

#### **Pharmacodynamics**

Administration of CJC-1295 results in significant and sustained elevations of both GH and IGF-1. While it provides a continuous stimulus, the inherent pulsatility of GH secretion is preserved, although basal (trough) GH levels are markedly increased.[22]

| Dose<br>(Single<br>Injection) | Increase in<br>Mean<br>Plasma GH | Duration of<br>GH<br>Elevation | Increase in<br>Mean<br>Plasma IGF-<br>1 | Duration of<br>IGF-1<br>Elevation | Citation  |
|-------------------------------|----------------------------------|--------------------------------|-----------------------------------------|-----------------------------------|-----------|
| 30 - 125<br>μg/kg             | 2- to 10-fold                    | ≥ 6 days                       | 1.5- to 3-fold                          | 9 - 11 days                       | [2][7][8] |

Table 2. Pharmacodynamic Effects of a Single Subcutaneous Dose of CJC-1295 in Healthy Adults.

Studies with multiple doses have shown a cumulative effect, particularly on IGF-1 levels. After repeated weekly or biweekly doses, mean IGF-1 levels remained above baseline for up to 28 days, suggesting both a cumulative pharmacokinetic effect and a potential priming of the pituitary.[7][8]

### **Key Experimental Evidence**



The primary evidence for the function of CJC-1295 comes from randomized, placebo-controlled, double-blind clinical trials in healthy human subjects.[7][8]

#### **Experimental Protocols**

A representative protocol for assessing the safety, PK, and PD of CJC-1295 is detailed below, based on published studies.[7][8]

- Study Design: Randomized, placebo-controlled, double-blind, ascending dose trials. Studies
  typically involve both single-dose and multiple-dose cohorts.
- Subject Population: Healthy adult volunteers (e.g., ages 21-61 years).[8]
- Intervention: Subcutaneous (sc) administration of CJC-1295 or placebo.
  - Single Ascending Dose (SAD) Phase: Subjects receive a single injection of escalating doses (e.g., 30, 60, 125 μg/kg).
  - Multiple Ascending Dose (MAD) Phase: Subjects receive two or three weekly or biweekly injections.
- Pharmacokinetic Analysis:
  - Blood Sampling: Serial blood samples are collected at predefined time points postadministration.
  - Assay: Plasma concentrations of CJC-1295 are determined using a validated immunoradiometric assay.[7]
- Pharmacodynamic Analysis:
  - Blood Sampling: Samples are collected over the study duration (e.g., up to 49 days) to measure GH and IGF-1 concentrations.
  - GH Pulsatility Assessment: To assess the pattern of GH secretion, frequent blood sampling (e.g., every 20 minutes for 12 hours) is conducted at baseline and after CJC-1295 administration.[22]



 Safety Monitoring: Includes monitoring for adverse events, injection site reactions, and clinical laboratory parameters. No serious adverse reactions were reported at doses of 30 or 60 μg/kg.[7][8]





Click to download full resolution via product page

**Figure 3.** Generalized workflow for a clinical trial investigating CJC-1295.

#### Conclusion

CJC-1295 is a potent, long-acting synthetic GHRH analogue whose primary function is to stimulate the pituitary gland to produce and release growth hormone. Its mechanism of action is centered on agonism of the GHRH receptor and activation of the canonical cAMP/PKA signaling pathway. The innovative use of Drug Affinity Complex (DAC) technology allows for covalent binding to serum albumin, extending its half-life to approximately one week and enabling a sustained pharmacodynamic effect. This results in significant, dose-dependent increases in GH and IGF-1 levels for an extended period following a single administration. The preservation of GH pulsatility combined with a prolonged duration of action makes CJC-1295 a unique tool for research into the physiological and potential therapeutic effects of sustained GHRH receptor stimulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. polarispeptides.com [polarispeptides.com]
- 2. pliability.com [pliability.com]
- 3. bocsci.com [bocsci.com]
- 4. CJC-1295 Peptide | Growth Hormone & Performance [paragonsportsmedicine.com]
- 5. peptideinitiative.com [peptideinitiative.com]
- 6. CJC-1295 Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Signaling mechanism of growth hormone-releasing hormone receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone-releasing hormone receptor signaling in experimental ocular inflammation and neuroprotection PMC [pmc.ncbi.nlm.nih.gov]
- 11. corepeptides.com [corepeptides.com]
- 12. polarispeptides.com [polarispeptides.com]
- 13. biotechpeptides.com [biotechpeptides.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. particlepeptides.com [particlepeptides.com]
- 16. transformyou.com [transformyou.com]
- 17. yuniquemedical.com [yuniquemedical.com]
- 18. peptidesciences.com [peptidesciences.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Growth-hormone-releasing hormone receptor Wikipedia [en.wikipedia.org]
- 21. Profiling the Interaction between Human Serum Albumin and Clinically Relevant HIV Reverse Transcriptase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pulsatile secretion of growth hormone (GH) persists during continuous stimulation by CJC-1295, a long-acting GH-releasing hormone analog PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Function of CJC-1295: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137770#what-is-the-function-of-cjc-1295]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com